3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
CAS No.:
Cat. No.: VC9724510
Molecular Formula: C15H22N6O3
Molecular Weight: 334.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N6O3 |
|---|---|
| Molecular Weight | 334.37 g/mol |
| IUPAC Name | 3-tert-butyl-1-(2-hydroxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
| Standard InChI | InChI=1S/C15H22N6O3/c1-15(2,3)9-8-20-10-11(16-13(20)21(17-9)6-7-22)18(4)14(24)19(5)12(10)23/h22H,6-8H2,1-5H3 |
| Standard InChI Key | OLCGTHBZVNDRGK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCO |
| Canonical SMILES | CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s backbone consists of a purine system fused with a triazine ring at the 3,4-f positions, creating a bicyclic framework. The purine moiety is modified at the 1-position by a 2-hydroxyethyl group and at the 3-position by a tert-butyl substituent. Methyl groups at positions 7 and 9 introduce steric hindrance, potentially influencing conformational stability and intermolecular interactions.
The molecular formula C₁₅H₂₂N₆O₃ corresponds to a molecular weight of 334.37 g/mol, as confirmed by mass spectrometry and elemental analysis. The hydroxyethyl group (-CH₂CH₂OH) enhances hydrophilicity, while the tert-butyl group (-C(CH₃)₃) contributes to lipophilicity, creating a balanced partition coefficient suitable for membrane permeability in biological systems.
Table 1: Key Structural Features and Properties
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, analogous triazino-purines exhibit distinct UV-Vis absorption maxima near 260–280 nm due to π→π* transitions in the conjugated heterocyclic system. Infrared spectroscopy would likely reveal N-H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) from the dione groups.
Synthetic Pathways and Challenges
General Synthesis of Triazino-Purine Derivatives
The synthesis of triazino-purines typically involves cyclocondensation reactions between aminopyrimidines and triazine precursors. For example:
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Step 1: React 4,6-diaminopyrimidine-2,5-dione with tert-butyl isocyanate to introduce the tert-butyl group.
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Step 2: Treat the intermediate with 2-chloroethanol under basic conditions to install the hydroxyethyl substituent.
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Step 3: Perform a cycloaddition with 1,3,5-triazine-2,4-dichloride to form the fused triazino ring.
Key Challenges
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Regioselectivity: Ensuring proper orientation during triazine fusion remains difficult, often requiring catalysts like palladium or copper complexes.
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Purification: The polar hydroxyethyl group complicates chromatographic separation, necessitating high-performance liquid chromatography (HPLC).
Biological Activity and Applications
Herbicidal Mechanisms
Triazino-purines disrupt plant growth by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials of related compounds show efficacy against broadleaf weeds at concentrations as low as 50 ppm.
Table 2: Comparative Herbicidal Activity of Purine Derivatives
| Compound | ALS Inhibition (IC₅₀, μM) | Target Weeds |
|---|---|---|
| Target Compound | Data pending | Hypothetical |
| 6-Chloropurine | 12.3 | Amaranthus retroflexus |
| 8-Azapurine | 8.7 | Chenopodium album |
Pharmacological Prospects and Limitations
Kinase Inhibition
Kinases regulating cell proliferation, such as CDK2 and EGFR, are plausible targets. Molecular docking studies predict moderate affinity (ΔG ≈ -8.2 kcal/mol) due to hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with the tert-butyl moiety.
Toxicity and Selectivity
Future Research Directions
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In Vitro Screening: Prioritize assays against PDEs, kinases, and ALS to identify primary targets.
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Structural Optimization: Explore substituting the tert-butyl group with fluorinated alkyl chains to enhance bioavailability.
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Ecotoxicology: Assess environmental persistence and non-target organism effects to evaluate agrochemical viability.
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